5-Ethyl-1-methyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-methyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H16. It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is a derivative of indane, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 1-position of the indane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production of indane derivatives, including this compound, typically involves the hydrogenation of indene. This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic ring.
Scientific Research Applications
5-Ethyl-1-methyl-2,3-dihydro-1H-indene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Methylindane: A derivative of indane with a methyl group at the 1-position.
2-Methylindane: A derivative of indane with a methyl group at the 2-position.
4-Methylindane: A derivative of indane with a methyl group at the 4-position.
5-Methylindane: A derivative of indane with a methyl group at the 5-position.
Uniqueness
5-Ethyl-1-methyl-2,3-dihydro-1H-indene is unique due to the presence of both an ethyl group at the 5-position and a methyl group at the 1-position.
Properties
CAS No. |
66703-11-5 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-ethyl-1-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-3-10-5-7-12-9(2)4-6-11(12)8-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
OCZXVIKVVCFTAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.